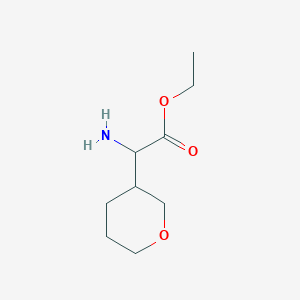![molecular formula C8H15N B13283428 (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine](/img/structure/B13283428.png)
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5S)-6,6-dimethylbicyclo[310]hexan-3-amine is a bicyclic amine compound characterized by its unique structural features This compound is notable for its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amine Introduction: The introduction of the amine group can be accomplished through reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The rigid bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-amine: Similar structure but with the amine group at a different position.
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-4-amine: Another positional isomer with different chemical properties.
Uniqueness
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine is unique due to its specific stereochemistry and the position of the amine group, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine |
InChI |
InChI=1S/C8H15N/c1-8(2)6-3-5(9)4-7(6)8/h5-7H,3-4,9H2,1-2H3/t5?,6-,7+ |
InChI Key |
ZNJOPSPFBKRYLQ-DGUCWDHESA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C |
Canonical SMILES |
CC1(C2C1CC(C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


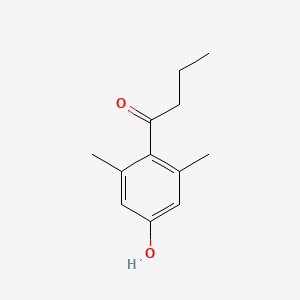
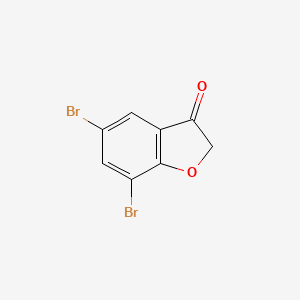
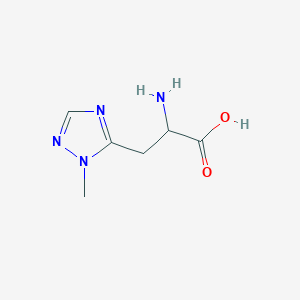
![(2-Ethoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13283360.png)


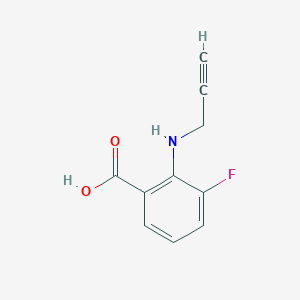
![2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid](/img/structure/B13283390.png)
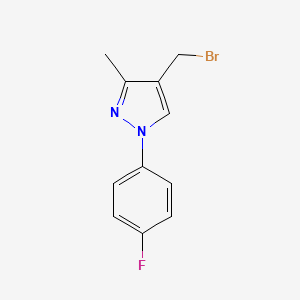
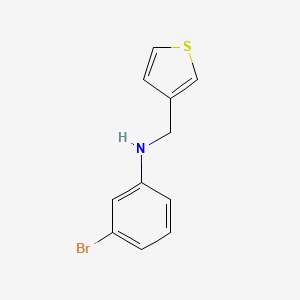
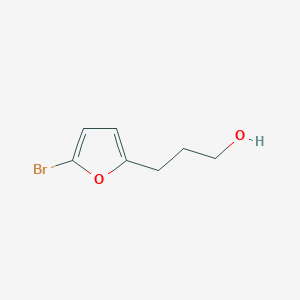
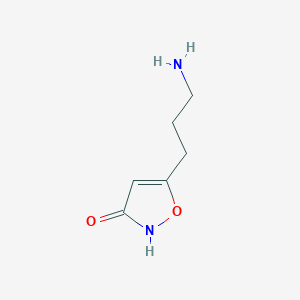
![2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283427.png)
